N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-23-16-8-7-15(14-17(16)24-2)9-12-21-19(22)20(10-3-4-11-20)18-6-5-13-25-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSCYDRNEQZIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an amine, followed by carboxylation.
Introduction of the 3,4-Dimethoxyphenethyl Group: This step involves the reaction of the cyclopentanecarboxamide intermediate with 3,4-dimethoxyphenethyl bromide under basic conditions.
Attachment of the Thiophen-2-yl Group: The final step involves the coupling of the thiophen-2-yl group to the cyclopentanecarboxamide intermediate using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols or amines.
Substitution: The thiophen-2-yl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(3,4-dimethoxyphenethyl)-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the combination of its cyclopentanecarboxamide core with both 3,4-dimethoxyphenethyl and thiophen-2-yl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(3,4-dimethoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : CHNO
- Molecular Weight : 371.43 g/mol
- CAS Number : [insert CAS number if available]
This structure consists of a cyclopentanecarboxamide moiety linked to a thiophene ring and a dimethoxyphenethyl group, which may contribute to its biological activity through various interactions with biological targets.
Antibacterial Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antibacterial properties. For instance, derivatives of thiophene carboxamides were shown to effectively inhibit the growth of ESBL-producing E. coli, suggesting that modifications to the thiophene and phenethyl groups can enhance antibacterial efficacy .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|
| 4a | 13 ± 2 | 25 |
| 4c | 15 ± 2 | 20 |
| This compound | TBD | TBD |
Note: TBD = To Be Determined based on further research.
The antibacterial activity is hypothesized to stem from the ability of these compounds to bind effectively to the active sites of bacterial enzymes, particularly β-lactamases. Molecular docking studies have demonstrated that these compounds can form stable complexes with target proteins, inhibiting their function and thereby preventing bacterial growth .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- In Vitro Studies : Research has shown that certain derivatives exhibit potent antibacterial effects against resistant strains of bacteria. The binding interactions were analyzed using computational methods, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.
- Cholinesterase Inhibition : Some analogs have also been studied for their potential as cholinesterase inhibitors, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's .
- Anti-convulsant Activity : Other derivatives have demonstrated anti-convulsant properties in animal models, suggesting a broader pharmacological profile for compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
